molecular formula C16H14N2O B7673355 3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole

3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole

Cat. No.: B7673355
M. Wt: 250.29 g/mol
InChI Key: DYMMJVSRTHMTDL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole is a heterocyclic compound that features both quinoline and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole typically involves the condensation of 3,5-dimethyl-1,2-oxazole with a quinoline derivative. One common method is the reaction of 3,5-dimethyl-1,2-oxazole with 2-quinolinecarboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, and the mixture is heated to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline moiety.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole is unique due to its combined quinoline and oxazole structures, which confer distinct electronic and steric properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-15(12(2)19-18-11)10-9-14-8-7-13-5-3-4-6-16(13)17-14/h3-10H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMMJVSRTHMTDL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C=CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)/C=C/C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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